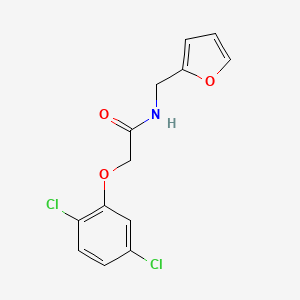

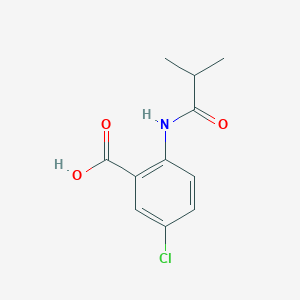

![molecular formula C19H20N2O B5579669 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," involves a variety of methods. A general approach includes the treatment of appropriate 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to derivatives with moderate to good antiviral activity (Gao et al., 2007). Additionally, biocatalytic synthesis represents an innovative, clean, and efficient method for creating quinoline derivatives, utilizing environmentally friendly catalysts such as lemon juice (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized through various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR spectra. The structure of these compounds, including "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," is further confirmed by elemental analysis and X-ray crystallography, revealing complex molecular geometries and bonding patterns that are fundamental to their properties and reactivities (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, showcasing their versatility. For instance, reactions with 5-amino-4-chloroquinolines yield new heterocyclic systems, indicating their potential for creating novel compounds with specific functionalities (Bang et al., 2009). The ability to undergo diverse reactions, such as Vilsmeier cyclization, highlights their chemical reactivity and the potential for functional modifications (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are crucial for their application in various fields. The methylation of quinoline derivatives can significantly affect their physical properties, including photoluminescence and thermal properties, which are essential for their performance in applications like electroluminescence devices (Sapochak et al., 2001).

Applications De Recherche Scientifique

Catalytic Applications

The research into quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, has revealed their significant potential in catalysis, particularly in asymmetric hydrogenation. For instance, ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds have demonstrated high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. These catalysts have shown practical utility in the preparation of chiral pharmaceutical ingredients, indicating the relevance of quinolinol derivatives in synthesizing complex molecules (Imamoto et al., 2012).

Green Chemistry and Synthesis

The move towards environmentally friendly synthesis methods has also seen the application of quinolinol derivatives. An innovative approach using lemon juice as both solvent and catalyst for the synthesis of quinoxalinones and benzoxazin-ones showcases the potential of quinolinol derivatives in green chemistry. This method highlights the efficiency and environmental benefits of using natural catalysts in chemical synthesis, producing less waste and exhibiting excellent green chemistry metrics (Petronijevic et al., 2017).

Material Science

In material science, the systematic substitution of methyl groups in metal tris(8-quinolinolato) chelates, a close relative of quinolinol derivatives, has been studied for their photoluminescence and thermal properties. Such research indicates the potential of quinolinol derivatives in developing materials with specific electronic and luminescent properties, crucial for applications like organic light-emitting devices (Sapochak et al., 2001).

Antimicrobial Research

Quinolinol derivatives have been explored for their antimicrobial properties as well. For instance, the synthesis of various quinazolinone derivatives and their evaluation for antiviral activity underscores the potential of quinolinol derivatives in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing microbial resistance to existing drugs, highlighting the importance of novel antimicrobial compounds (Gao et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-17(13-21(2)12-15-8-4-3-5-9-15)19(22)16-10-6-7-11-18(16)20-14/h3-11H,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRLAFXGKXGLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

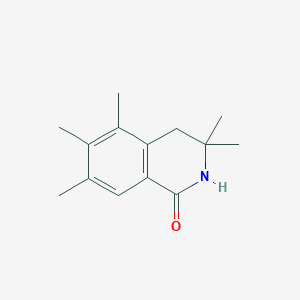

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

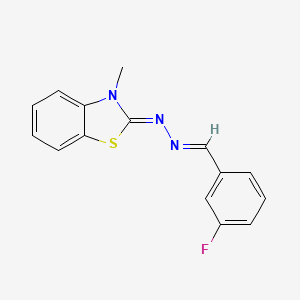

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)